molecular formula C5H9NO4S B13566851 Methyl 1-(aminosulfonyl)cyclopropanecarboxylate

Methyl 1-(aminosulfonyl)cyclopropanecarboxylate

Cat. No.: B13566851
M. Wt: 179.20 g/mol
InChI Key: ULVIROVWMYVZRP-UHFFFAOYSA-N
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Description

Methyl 1-sulfamoylcyclopropane-1-carboxylate is an organic compound with the molecular formula C5H9NO4S This compound features a cyclopropane ring substituted with a sulfamoyl group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-sulfamoylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors followed by the introduction of the sulfamoyl and carboxylate groups. One common method involves the reaction of cyclopropane derivatives with sulfamoyl chloride and methanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of methyl 1-sulfamoylcyclopropane-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-sulfamoylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the sulfamoyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-sulfamoylcyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 1-sulfamoylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity to target sites.

Comparison with Similar Compounds

Similar Compounds

    1-Aminocyclopropane-1-carboxylate: A precursor for ethylene synthesis in plants.

    Sulfonimidates: Organosulfur compounds with similar structural features.

Uniqueness

Methyl 1-sulfamoylcyclopropane-1-carboxylate is unique due to the combination of its cyclopropane ring and sulfamoyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C5H9NO4S

Molecular Weight

179.20 g/mol

IUPAC Name

methyl 1-sulfamoylcyclopropane-1-carboxylate

InChI

InChI=1S/C5H9NO4S/c1-10-4(7)5(2-3-5)11(6,8)9/h2-3H2,1H3,(H2,6,8,9)

InChI Key

ULVIROVWMYVZRP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC1)S(=O)(=O)N

Origin of Product

United States

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